Methyl 2-iodo-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGDPDSIRKQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305901 | |
| Record name | methyl 2-iodo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-95-2 | |
| Record name | Benzoic acid, 2-iodo-3-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35387-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 172560 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035387952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-iodo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Iodo 3 Methoxybenzoate and Analogues
Strategic Approaches to Esterification
The formation of the methyl ester is a critical step in the synthesis of Methyl 2-iodo-3-methoxybenzoate. This is typically achieved by the esterification of the corresponding carboxylic acid precursor.
Fischer Esterification Protocols for Benzoic Acid Precursors
Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. wikipedia.org The reaction involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org For the synthesis of this compound, the immediate precursor would be 2-iodo-3-methoxybenzoic acid, or more fundamentally, 3-methoxybenzoic acid, which is later iodinated.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org A series of proton transfers and the elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Commonly used acid catalysts include:
Sulfuric acid (H₂SO₄) organic-chemistry.org
p-Toluenesulfonic acid (p-TsOH) organic-chemistry.org
Lewis acids like scandium(III) triflate wikipedia.org
The reaction is an equilibrium process. organic-chemistry.org To drive the reaction towards the product side and achieve high yields, an excess of the alcohol (methanol, in this case) is often used, or the water produced during the reaction is removed, for instance, by using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org
Optimization of Methyl Ester Formation Conditions
Optimizing reaction conditions is crucial for maximizing the yield and purity of the methyl ester while minimizing reaction time and by-product formation. Key parameters that can be adjusted include the choice of catalyst, reactant molar ratio, temperature, and reaction time.
While extensive optimization studies for Methyl 3-methoxybenzoate specifically are not widely published, data from analogous esterification processes, such as in biodiesel production, provide valuable insights. chemrevlett.comresearchgate.net Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these parameters. chemrevlett.com For instance, studies on the transesterification of oils have shown that an optimized yield can be achieved by carefully controlling the methanol-to-oil molar ratio, catalyst concentration, reaction temperature, and time. chemrevlett.com
In the context of Fischer esterification, optimization might involve screening different acid catalysts for efficiency. For example, hafnium(IV) or zirconium(IV) salts have been reported as effective catalysts for direct ester condensation. organic-chemistry.org The use of high-shear mixing technology has also been shown to intensify the esterification of fatty acids, reducing reaction times significantly compared to conventional methods. nih.gov
Table 1: Key Parameters for Optimization of Methyl Ester Formation
| Parameter | Description | General Range/Condition | Rationale |
|---|---|---|---|
| Catalyst | Acid catalyst to protonate the carboxylic acid. | H₂SO₄, p-TsOH, Lewis Acids | Increases electrophilicity of the carbonyl carbon. organic-chemistry.org |
| Molar Ratio | Ratio of alcohol to carboxylic acid. | Often large excess of alcohol | Shifts equilibrium towards product formation (Le Chatelier's Principle). wikipedia.orgyoutube.com |
| Temperature | Reaction temperature. | 60–110 °C | Affects reaction rate; typically run at the reflux temperature of the alcohol. wikipedia.org |
| Reaction Time | Duration of the reaction. | 1–10 hours | Time required to reach equilibrium or completion. wikipedia.org |
| Water Removal | Use of Dean-Stark trap or drying agents. | N/A | Removes a product to drive the equilibrium forward. wikipedia.orgorganic-chemistry.org |
Regioselective Iodination Techniques for Aromatic Systems
Introducing an iodine atom at the specific C-2 position of the 3-methoxybenzoate scaffold requires a high degree of regiocontrol. The directing effects of the existing methoxy (B1213986) and ester groups play a crucial role in determining the position of substitution.
Directed Ortho-Metalation and Halogenation Routes
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is an effective DMG. wikipedia.org The synthesis of this compound can be envisioned starting from methyl 3-methoxybenzoate.
The process involves the following steps:
Deprotonation: An organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), is used as a strong base. The heteroatom (oxygen) of the DMG coordinates to the lithium ion, directing the base to deprotonate the nearest ortho-proton. wikipedia.orgbaranlab.org In the case of methyl 3-methoxybenzoate, this occurs at the C-2 position. The use of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking up organolithium aggregates. baranlab.org
Quenching with an Electrophile: The resulting aryllithium intermediate is then treated with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C-2 position. organic-chemistry.org
This method offers excellent regioselectivity, targeting only the ortho position, unlike standard electrophilic aromatic substitution which often yields a mixture of ortho and para products. wikipedia.org The aryl O-carbamate group is known to be an even stronger DMG than the methoxy group. nih.gov
Electrophilic Iodination Strategies for Substituted Benzoates
Direct electrophilic iodination of methyl 3-methoxybenzoate is an alternative, though potentially less selective, route. In this substrate, the two existing substituents have competing directing effects:
Methoxy group (-OCH₃): An activating, ortho, para-director. It directs incoming electrophiles to the C-2, C-4, and C-6 positions.
Methyl ester group (-COOCH₃): A deactivating, meta-director. It directs incoming electrophiles to the C-5 position.
The desired product requires substitution at the C-2 position, which is ortho to the strongly activating methoxy group. This position is sterically hindered by the adjacent ester group, but electronically it is highly favored by the methoxy director. Iodination at C-4 (para to the methoxy) and C-6 (ortho to the methoxy) would also be expected.
Reagents for electrophilic iodination include iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) or more reactive iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of solvent and reaction conditions can influence the regiochemical outcome, but achieving exclusive iodination at the C-2 position via this method is challenging and would likely result in a mixture of isomers requiring separation.
Precursor Functionalization and Derivatization
The synthesis of the required starting materials often involves multiple functionalization steps. For example, the precursor methyl 3-methoxybenzoate can be synthesized from the more readily available 3-hydroxybenzoic acid. This would involve an initial esterification to form methyl 3-hydroxybenzoate, followed by a Williamson ether synthesis (methylation of the phenolic hydroxyl group with a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base) to yield methyl 3-methoxybenzoate. google.com
Alternatively, as demonstrated in a synthetic route to Gefitinib (B1684475), a substituted methyl benzoate (B1203000) can be functionalized through alkylation of a hydroxyl group before subsequent ring modifications like nitration and reduction. mdpi.com This highlights the modularity of these synthetic approaches, where the order of functional group introduction can be strategically planned.
Once synthesized, this compound serves as a versatile building block for further derivatization. The iodine atom can be readily replaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecular architectures. The related compound, 2-iodo-3-methylbenzoic acid, is noted for its use in synthesizing more complex structures, implying a similar utility for this compound. sigmaaldrich.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₉H₉IO₃ |
| 2-iodo-3-methoxybenzoic acid | 2-iodo-3-methoxybenzoic acid | C₈H₇IO₃ |
| 3-methoxybenzoic acid | 3-methoxybenzoic acid | C₈H₈O₃ |
| Methyl 3-methoxybenzoate | methyl 3-methoxybenzoate | C₉H₁₀O₃ |
| 2-iodo-3-methylbenzoic acid | 2-iodo-3-methylbenzoic acid | C₈H₇IO₂ |
| 3-hydroxybenzoic acid | 3-hydroxybenzoic acid | C₇H₆O₃ |
| Methyl 3-hydroxybenzoate | methyl 3-hydroxybenzoate | C₈H₈O₃ |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₂₂H₂₄ClFN₄O₃ |
| N,N,N′,N′-tetramethylethylenediamine | N,N,N′,N′-tetramethylethane-1,2-diamine | C₆H₁₆N₂ |
| n-butyllithium | butyllithium | C₄H₉Li |
| sec-butyllithium | butan-2-yllithium | C₄H₉Li |
| N-iodosuccinimide | 1-iodo-2,5-pyrrolidinedione | C₄H₄INO₂ |
Conversion of Amino-Substituted Benzoic Acids via Sandmeyer Reaction
A primary route for introducing an iodo substituent onto an aromatic ring, particularly at a position that is difficult to access through direct iodination, is the Sandmeyer reaction. organic-chemistry.org This well-established and versatile transformation allows for the substitution of an aromatic amino group with a variety of nucleophiles, including halides, via a diazonium salt intermediate. organic-chemistry.orgnih.gov
The synthesis of this compound via this method would logically start from 2-amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid. nih.gov The process involves two main steps:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). youtube.comyoutube.com This converts the amino group into a highly reactive diazonium salt.
Iodide Displacement: The resulting arenediazonium salt is then treated with a source of iodide, most commonly potassium iodide (KI). organic-chemistry.orgyoutube.com Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination reaction proceeds readily without one. organic-chemistry.org The diazonium group is an excellent leaving group (releasing nitrogen gas), facilitating its replacement by the iodide ion to yield the 2-iodo-substituted benzoic acid. youtube.com
Following the iodination of the benzoic acid, a standard esterification step, for instance, by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, would yield the final product, this compound. youtube.com
| Reactant/Reagent | Product | Transformation |
| 2-Amino-3-methoxybenzoic acid | 2-Iodo-3-methoxybenzoic acid | Sandmeyer Reaction |
| Sodium Nitrite / Hydrochloric Acid | Arenediazonium Salt | Diazotization |
| Potassium Iodide | 2-Iodo-3-methoxybenzoic acid | Iodide Displacement |
| 2-Iodo-3-methoxybenzoic acid / Methanol | This compound | Esterification |
Methylation of Phenolic Hydroxyl Groups in Benzoate Intermediates
An alternative synthetic pathway involves the methylation of a phenolic hydroxyl group on a pre-existing iodo-substituted benzoate ring. This O-methylation is a key step in synthesizing various aryl methyl ethers, which are significant in pharmaceuticals and fragrances. researchgate.netresearchgate.net The precursor for this reaction would be Methyl 2-iodo-3-hydroxybenzoate.
The methylation is typically achieved by reacting the phenolic compound with a methylating agent in the presence of a base. elsevierpure.com Common reagents and conditions include:
Dimethyl Carbonate (DMC): Considered a green methylating agent, DMC is an environmentally friendly alternative to toxic reagents like dimethyl sulfate and methyl halides. researchgate.netnih.gov The reaction is often performed in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) at elevated temperatures. researchgate.netelsevierpure.com For example, the methylation of phenolic compounds with DMC and a base has been shown to produce aryl methyl ethers in good yields. elsevierpure.com
Methyl Iodide (CH₃I): A more traditional and highly reactive methylating agent. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate to deprotonate the phenol (B47542). chemicalbook.com A synthesis for the related compound, methyl 3-iodo-4-methoxybenzoate, was achieved in 88.4% yield by treating methyl 3-iodo-4-hydroxybenzoate with methyl iodide and potassium carbonate at 60°C. chemicalbook.com
The choice of base and reaction conditions can be critical for achieving high selectivity and yield, especially in complex molecules with multiple reactive sites. elsevierpure.comnih.gov
| Phenolic Precursor | Methylating Agent | Base | Conditions | Product | Yield | Reference |
| Methyl 3-iodo-4-hydroxybenzoate | Methyl Iodide | Potassium Carbonate | DMF, 60°C, 2h | Methyl 3-iodo-4-methoxybenzoate | 88.4% | chemicalbook.com |
| Phenols (general) | Dimethyl Carbonate | Cesium Carbonate | 120-160°C | Aryl Methyl Ethers | Good | elsevierpure.com |
| p-Cresol (B1678582) | Dimethyl Carbonate | Potassium Carbonate / TBAB | 90-100°C, 5h | p-Methylanisole | 99% | researchgate.net |
| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | Potassium Carbonate | DMF, 70°C, 4h | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7% | mdpi.com |
Application of Phase-Transfer Catalysis in Etherification Reactions
Phase-transfer catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases (typically aqueous and organic). mdpi.com This methodology is particularly useful for the O-methylation (etherification) of phenols, where the phenoxide salt is soluble in the aqueous phase and the methylating agent is soluble in the organic phase. researchgate.netresearchgate.net
The PTC approach offers several advantages, including the use of milder reaction conditions, simpler operational procedures, and often higher yields and selectivity. mdpi.comnih.gov In the context of methylating a phenolic benzoate intermediate, the system would typically consist of:
An organic phase containing the methylating agent (e.g., dimethyl carbonate).
An aqueous phase containing the phenoxide, generated by a base like potassium carbonate.
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether. researchgate.netresearchgate.netnih.gov
The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the methylating agent. mdpi.com For instance, the methylation of p-cresol with dimethyl carbonate and potassium carbonate was effectively catalyzed by TBAB at 90-100°C, achieving a 99% yield. researchgate.net This demonstrates the efficiency of PTC in promoting O-methylation under relatively mild conditions, making it a highly attractive method for synthesizing this compound from its hydroxyl precursor. researchgate.net
| Component | Function | Example |
| Organic Phase | Dissolves the electrophile (methylating agent) and substrate. | Toluene, Dodecane mdpi.com |
| Aqueous Phase | Dissolves the nucleophile (phenoxide salt) and inorganic base. | Water with K₂CO₃ or NaOH mdpi.com |
| Phase-Transfer Catalyst | Transports the nucleophile anion across the phase boundary. | Tetrabutylammonium bromide (TBAB), Crown ethers researchgate.netnih.gov |
| Substrate | The phenolic compound to be methylated. | Methyl 2-iodo-3-hydroxybenzoate |
| Reagent | The methyl group donor. | Dimethyl Carbonate, Methyl Iodide researchgate.netchemicalbook.com |
Chemoenzymatic or Biocatalytic Synthesis Pathways (if applicable to benzoate derivatives)
Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations. nih.gov These approaches offer significant advantages in terms of sustainability, milder reaction conditions, and the potential for high enantioselectivity, which is crucial in drug synthesis. nih.govnih.gov
While specific literature detailing a complete chemoenzymatic synthesis of this compound is not prominent, the principles of biocatalysis are applicable to the synthesis of benzoate derivatives. Enzymes have been successfully used for various transformations on aromatic rings:
Carboxylation: One notable example is the enzymatic synthesis of 4-hydroxy-benzoic acid from phenol and CO₂, demonstrating that carboxylase enzymes can be applied in biotechnology for benzoate synthesis. nih.gov
Selective Functionalization: Lipases have been employed for the kinetic resolution of benzoxazole (B165842) derivatives, which are structurally related to benzoates. nih.gov Furthermore, oxygenase enzymes have been used in a chemoenzymatic cascade to synthesize derivatives of the complex antibiotic vancomycin, which involves forming aryl ether linkages. nih.gov
Polymer Synthesis: Biocatalysis has been used in the ring-opening polymerization of lactones to produce polyesters. nih.gov
These examples underscore the potential of biocatalysis for the synthesis of complex molecules, including functionalized benzoates. A hypothetical chemoenzymatic route to this compound could involve an engineered O-methyltransferase for the selective methylation of a hydroxybenzoate precursor. Such an approach could offer a greener and more selective alternative to traditional chemical methods. nih.govnih.gov
Elucidating Reactivity and Mechanistic Pathways of Methyl 2 Iodo 3 Methoxybenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions
Methyl 2-iodo-3-methoxybenzoate serves as an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The presence of the iodide, a good leaving group, and the methoxy (B1213986) and methyl ester functionalities, which can influence the electronic properties and steric environment of the reaction center, make it a versatile building block.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the general principles of this reaction are well-established. libretexts.org The reaction typically employs a palladium catalyst, a base, and a suitable solvent to couple an organoborane with an organic halide. libretexts.org
The general reactivity trend for halides in Suzuki-Miyaura coupling is I > Br > Cl. libretexts.org Given this, this compound is expected to be a highly reactive substrate. The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent can be crucial for optimizing the reaction conditions and achieving high yields.
A hypothetical Suzuki-Miyaura coupling reaction involving this compound is presented below:
| Reactant 1 | Reactant 2 | Expected Product |
|---|---|---|
| This compound | Arylboronic acid | Methyl 3-methoxy-2-arylbenzoate |
Stille Coupling Reactions for Carbon-Carbon Bond Formation
The Stille coupling reaction provides another powerful method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and is often used in the synthesis of complex molecules. msu.edu
The mechanism of the Stille reaction involves a catalytic cycle similar to the Suzuki-Miyaura coupling, comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org The organotin reagents, while effective, are known for their toxicity. wikipedia.org
For this compound, a Stille coupling would involve its reaction with an organostannane in the presence of a palladium catalyst. The reactivity of the halide follows the order I > Br > Cl, making the iodo-substituted benzoate (B1203000) a suitable substrate.
Below is a table outlining a representative Stille coupling reaction:
| Reactant 1 | Reactant 2 | Expected Product |
|---|---|---|
| This compound | Organostannane (e.g., R-Sn(Bu)3) | Methyl 3-methoxy-2-substituted benzoate |
Explorations of Other Cross-Coupling Methodologies (e.g., Sonogashira coupling for related compounds)
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes. wikipedia.org
While specific examples with this compound were not found, the reactivity of aryl iodides in Sonogashira couplings is well-established. libretexts.org The reaction proceeds through a catalytic cycle where the palladium catalyst activates the aryl iodide, and the copper co-catalyst facilitates the transfer of the alkyne group. wikipedia.org The general reactivity trend for the halide is I > Br > Cl. libretexts.org
A plausible Sonogashira coupling reaction is detailed in the table below:
| Reactant 1 | Reactant 2 | Expected Product |
|---|---|---|
| This compound | Terminal alkyne (e.g., Phenylacetylene) | Methyl 3-methoxy-2-(phenylethynyl)benzoate |
Palladium-Catalyzed Cyclization Processes
Palladium-catalyzed cyclization reactions are a powerful strategy for the synthesis of heterocyclic and carbocyclic systems. While no specific examples of palladium-catalyzed cyclization of this compound were found in the provided search results, related domino reactions involving Sonogashira coupling followed by intramolecular cyclization have been reported for similar bromo-substituted precursors. For instance, a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, leads to the formation of 2,3-disubstituted benzo[b]furans. organic-chemistry.org This suggests that this compound could potentially undergo similar transformations, where an initial cross-coupling reaction introduces a functionality capable of subsequent intramolecular cyclization.
Nucleophilic Aromatic Substitution Mechanisms
S_RN1 Electron Transfer Mechanisms and Radical Anion Intermediates (based on related dichlorobenzoates)
The S_RN1 (substitution, nucleophilic, radical, chain, monomolecular) mechanism is a pathway for nucleophilic aromatic substitution that proceeds through a radical chain mechanism involving radical anion intermediates. While direct studies on this compound are not available, research on related compounds like dichlorobenzoates provides insight into this potential reaction pathway.
The S_RN1 mechanism is initiated by the transfer of an electron to the aromatic substrate to form a radical anion. This radical anion then expels the leaving group (in this case, iodide) to form an aryl radical. The aryl radical then reacts with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting material, propagating the chain reaction. The presence of electron-withdrawing groups, such as the methoxycarbonyl group in this compound, can facilitate the initial electron transfer step and stabilize the radical anion intermediate, making the S_RN1 pathway a plausible, though not definitively proven, reaction mechanism for this compound under appropriate conditions (e.g., photostimulation or the presence of a solvated electron source).
Influence of Substituent Effects on Nucleophilic Attack
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electronic and steric properties of its three substituents: the iodo, methoxy, and methyl ester groups. In SNAr reactions, the aromatic ring is attacked by a nucleophile, and the reaction is accelerated by the presence of electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org
The substituents on the benzene (B151609) ring of this compound have distinct electronic influences. libretexts.org The methoxy group (-OCH₃) at the C3 position is an electron-donating group (EDG) through resonance but is weakly electron-withdrawing by induction. libretexts.org Conversely, the methyl ester (-COOCH₃) at the C1 position and the iodo group (-I) at the C2 position are both EWGs. wikipedia.orglibretexts.org The ester group withdraws electron density through both resonance and induction, while the halogen's effect is primarily inductive. libretexts.org
For a nucleophilic attack to displace the iodide leaving group (an ipso-substitution), the presence of the ortho-methoxy and meta-ester groups is critical. EWGs are most effective at activating the ring when they are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comwikipedia.org In this molecule, the powerful ester EWG is meta to the iodo group, which provides less stabilization compared to an ortho or para placement. masterorganicchemistry.com Furthermore, the methoxy EDG at the ortho position electronically deactivates the ring toward nucleophilic attack. Sterically, the flanking methoxy and ester groups hinder the approach of a nucleophile to the iodine-bearing carbon, further decreasing the rate of a potential SNAr reaction at this position.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
|---|---|---|---|---|
| -COOCH₃ | C1 | Electron-Withdrawing | Electron-Withdrawing | Strongly Electron-Withdrawing |
| -I | C2 | Electron-Withdrawing | Weakly Electron-Donating | Electron-Withdrawing |
| -OCH₃ | C3 | Electron-Withdrawing | Strongly Electron-Donating | Electron-Donating |
Intramolecular Cyclization and Annulation Reactions
While this compound itself does not undergo iodolactonization, its derivatives are key precursors for such transformations. Iodolactonization is a powerful intramolecular reaction that forms a lactone (a cyclic ester) by adding an oxygen nucleophile and an iodine across a carbon-carbon double or triple bond. wikipedia.orgchemistnotes.com This reaction is particularly useful in the synthesis of complex heterocyclic molecules. unipa.itnih.gov
An analogue of the target compound, 2-alkynyl-3-methoxybenzoic acid, can be prepared and then subjected to iodolactonization. The synthesis of this analogue would first involve the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid. Subsequently, a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, would be used to replace the iodo group with a terminal alkyne.
Once the 2-alkynyl-3-methoxybenzoic acid analogue is formed, treatment with molecular iodine (I₂) in the presence of a mild base initiates the iodolactonization process. unipa.it The reaction proceeds via the formation of a cyclic iodonium (B1229267) ion intermediate from the alkyne, which is then attacked by the neighboring carboxylic acid nucleophile. unipa.it This intramolecular cyclization typically follows a 6-endo-dig pathway to yield a six-membered lactone ring, resulting in the formation of an iodinated isocoumarin (B1212949) derivative. unipa.it These isocoumarins are valuable scaffolds in medicinal chemistry and materials science. researchgate.netrsc.org
| Step | Reactant | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | NaOH, H₂O | 2-Iodo-3-methoxybenzoic acid | Hydrolysis |
| 2 | 2-Iodo-3-methoxybenzoic acid | Terminal Alkyne, Pd Catalyst, Cu(I) | 2-Alkynyl-3-methoxybenzoic acid | Sonogashira Coupling |
| 3 | 2-Alkynyl-3-methoxybenzoic acid | I₂, NaHCO₃ | 4-Iodo-5-methoxyisocoumarin | Iodolactonization (6-endo-dig) |
This compound is a valuable substrate for carbon-carbon bond-forming reactions that lead to the synthesis of biaryls and, subsequently, more complex polycyclic aromatic systems. The presence of the aryl iodide moiety makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions. nih.govuwindsor.ca
Two prominent methods for this purpose are the Ullmann coupling and the Suzuki-Miyaura coupling.
Ullmann Coupling: This classic reaction involves the copper-catalyzed homocoupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgnumberanalytics.com When this compound is heated in the presence of copper powder, it can undergo dimerization to yield Dimethyl 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylate. organic-chemistry.org This reaction proceeds through an organocopper intermediate. organic-chemistry.orgmdpi.com
Suzuki-Miyaura Coupling: A more versatile method, the Suzuki-Miyaura reaction, involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. nih.govyoutube.com this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to generate a wide range of unsymmetrical biaryl compounds. uwindsor.camdpi.com These biaryls can be designed as precursors for larger polycyclic systems through subsequent intramolecular cyclization reactions.
| Reaction | Coupling Partner | Catalyst | Product Type |
|---|---|---|---|
| Ullmann Coupling | This compound (itself) | Copper (Cu) | Symmetric Biphenyl Derivative |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Palladium (Pd) | Unsymmetrical Biaryl Derivative |
Functional Group Transformations of the Ester and Methoxy Moieties
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for straightforward hydrolysis and transesterification reactions.
Hydrolysis: The ester can be readily converted to its corresponding carboxylic acid, 2-iodo-3-methoxybenzoic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification. chegg.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that then expels a methoxide (B1231860) ion.
Transesterification: This process converts one ester into another by exchanging the alkoxy group. ucla.edu For this compound, this can be accomplished under either acidic or basic conditions. masterorganicchemistry.com In a base-catalyzed process, an alkoxide (e.g., sodium ethoxide) acts as the nucleophile. youtube.com Under acidic conditions (e.g., H₂SO₄ in ethanol), the carbonyl oxygen is first protonated to activate the ester toward attack by a different alcohol (e.g., ethanol). masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. ucla.edu
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2-Iodo-3-methoxybenzoic acid |
| Transesterification (to Ethyl Ester) | Ethanol (excess), H₂SO₄ (cat.) OR Sodium Ethoxide | Ethyl 2-iodo-3-methoxybenzoate |
The methoxy group on the aromatic ring is an ether, which can be cleaved to reveal a phenol (B47542). Selective demethylation of the aryl methyl ether in the presence of a methyl ester is a common challenge in organic synthesis. Strong acids like HBr or HI are often used for ether cleavage, but these harsh conditions can also promote ester hydrolysis. libretexts.orgopenstax.org
A highly effective and often selective reagent for cleaving aryl methyl ethers is the Lewis acid boron tribromide (BBr₃). nih.gov This reaction is typically performed at low temperatures. The mechanism involves the coordination of the Lewis acidic boron atom to the ether's oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C(methyl)-O bond. nih.gov While BBr₃ can also coordinate to the ester's carbonyl oxygen, its primary reactivity is towards ether cleavage, especially at controlled stoichiometries. Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, highlighting its efficiency. nih.gov This method allows for the selective conversion of this compound to Methyl 2-iodo-3-hydroxybenzoate, preserving the ester functionality.
| Starting Material | Reagent | Key Transformation | Product |
|---|---|---|---|
| This compound | Boron Tribromide (BBr₃) | Selective O-demethylation of the methoxy group | Methyl 2-iodo-3-hydroxybenzoate |
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy of Methyl 2-iodo-3-methoxybenzoate reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.
A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows the following key signals: a singlet at 3.91 ppm corresponding to the three protons of one of the methyl groups, and another singlet at 3.94 ppm for the three protons of the second methyl group. Additionally, a doublet of doublets is observed at 6.92 ppm with coupling constants (J) of 8.2 Hz and 1.2 Hz, and another doublet of doublets at 7.22 ppm, each representing a single proton on the aromatic ring. scispace.com
Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OCH₃ | 3.91 | Singlet | - |
| -COOCH₃ | 3.94 | Singlet | - |
| Ar-H | 6.92 | Doublet of Doublets | 8.2, 1.2 |
| Ar-H | 7.22 | Doublet of Doublets | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Perturbations and Steric Effects
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)
To unambiguously assign the proton and carbon signals and to determine the spatial relationships between different parts of the molecule, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. For instance, a NOESY experiment would be particularly useful to confirm the proximity of the methoxy (B1213986) and methyl ester protons to specific protons on the aromatic ring, thereby confirming the substitution pattern. However, at the time of this writing, no published data from such experiments for this compound were found.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. Although specific HRMS data for this compound has not been found in the reviewed literature, its exact mass can be calculated based on its chemical formula, C₉H₉IO₃. The calculated exact mass would be a critical piece of data for the definitive identification of the compound in a sample.
Fragmentation Pattern Analysis (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the molecule would first be ionized, often by electron impact (EI), leading to the formation of a molecular ion (M⁺). This molecular ion would then undergo fragmentation, breaking into smaller, characteristic charged fragments.
While a specific mass spectrum for this compound is not available, a plausible fragmentation pattern can be predicted. Common fragmentation pathways would likely involve the loss of the methyl group from the ester (M⁺ - CH₃), the loss of the methoxy group (M⁺ - OCH₃), and the loss of the entire ester group (M⁺ - COOCH₃). The presence of iodine would also lead to a characteristic isotopic pattern and potential fragments containing iodine.
Infrared (IR) Spectroscopy
Following a comprehensive search of scientific literature and chemical databases, no specific experimental infrared (IR) spectroscopy data for this compound, including vibrational band assignments for its functional groups, could be located.
X-ray Crystallography
Similarly, a thorough search for X-ray crystallography data for this compound yielded no specific results. Therefore, information regarding its molecular geometry, conformation in the solid state, crystal packing, and intermolecular interactions such as π-stacking or halogen bonding is not available in the public domain.
While the synthesis and use of this compound as a chemical intermediate are mentioned in some chemical literature, detailed spectroscopic and crystallographic characterization reports as per the requested outline are not presently available.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For a substituted aromatic compound like Methyl 2-iodo-3-methoxybenzoate, DFT calculations can provide deep insights into its reactivity, spectroscopic characteristics, and reaction mechanisms. These theoretical studies are essential for understanding the behavior of the molecule at an atomic level, complementing experimental findings.
DFT calculations are crucial for determining the geometry and energetics of such species. For a hypothetical radical anion of this compound, DFT could be used to calculate its electron affinity, spin density distribution, and any geometric distortions compared to the neutral molecule. The spin density would likely be delocalized over the benzene (B151609) ring, with significant contributions from the electron-withdrawing ester group and the iodine atom.
Transition states are critical for understanding reaction kinetics, representing the highest energy point along a reaction coordinate. Locating and characterizing transition states via DFT calculations is a common practice in computational chemistry. For reactions involving this compound, such as nucleophilic aromatic substitution or coupling reactions, DFT can elucidate the structure and energy of the transition states, providing insight into the reaction's feasibility and mechanism.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and transition states. While specific kinetic studies on this compound are scarce, research on related compounds highlights the utility of DFT in this area. For instance, kinetic studies on aromatic iodination reactions have been performed, and while these often involve a catalyst or specific reagents, the underlying principles of electrophilic aromatic substitution can be modeled with DFT rsc.orgresearchgate.net.
In a cobalt-catalyzed decarbonylative cross-coupling reaction, various substituted aryl thioesters, including those with methoxy (B1213986) and ester groups, have been studied. DFT calculations could be employed to understand the oxidative addition, decarbonylation, and reductive elimination steps involved in such transformations acs.org. Similarly, a study on a photochemical amination reaction involving a benzoate (B1203000) anion utilized DFT to propose a plausible reaction mechanism, calculating the Gibbs free energy profile for the generation of radical cations and subsequent product formation acs.org. These examples demonstrate how DFT can be applied to understand the intricate steps of reactions involving molecules structurally related to this compound.
The following table presents hypothetical kinetic data for a generic electrophilic aromatic substitution on a substituted benzene, illustrating the type of information that can be obtained from combined experimental and computational studies.
| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Formation of σ-complex | 15.2 | 1.2 x 10³ |
| Deprotonation | 5.8 | 3.4 x 10⁸ |
| Overall Reaction | 15.2 | 1.2 x 10³ |
This is a hypothetical data table for illustrative purposes.
DFT is widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within DFT for this purpose. While there are no specific published DFT NMR predictions for this compound, predicted spectra for the parent compound, methyl benzoate, are available and serve as a useful reference hmdb.cachegg.comumkc.edu.
The accuracy of DFT-predicted NMR shifts depends on the chosen functional and basis set. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. For this compound, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic effects of the iodo, methoxy, and methyl ester substituents. The electron-withdrawing nature of the ester and iodo groups, and the electron-donating nature of the methoxy group, would lead to characteristic shifts in the aromatic region masterorganicchemistry.com.
Below is a table of predicted ¹H NMR chemical shifts for the parent compound, methyl benzoate, which provides a baseline for understanding the potential shifts in the more complex target molecule.
| Proton | Predicted Chemical Shift (ppm) |
| Ortho-H | 8.03 |
| Meta-H | 7.45 |
| Para-H | 7.58 |
| Methyl-H | 3.91 |
Data sourced from predicted spectra for methyl benzoate. hmdb.ca
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques used to study the dynamic behavior and preferred spatial arrangements of molecules. These methods are particularly valuable for flexible molecules like this compound, which has rotational freedom around several single bonds.
The ester group in methyl benzoates also has a strong preference for a planar conformation to maximize resonance stabilization between the carbonyl group and the benzene ring, as well as between the carbonyl and the ester oxygen acs.org. The rotational barrier of the ester group in related N-benzhydrylformamides has been calculated using DFT to be in the range of 20–23 kcal/mol, indicating a significant hindrance to free rotation mdpi.com.
A systematic conformational study of aliphatic omega-methoxy methyl esters has also been performed, providing further data on the conformational preferences of ester and methoxy groups in flexible molecules nih.gov. The interplay between the electronic and steric effects of the iodo, methoxy, and ester groups in this compound will ultimately determine its most stable conformation.
The following table summarizes typical rotational barriers for methoxy and ester groups in related aromatic compounds.
| Functional Group | Compound Class | Rotational Barrier (kcal/mol) |
| Methoxy | Anisole | ~2-5 |
| Methoxy | Ortho-substituted Anisoles | >5 |
| Ester | Methyl Benzoate | ~5-8 |
| Formyl (related to ester) | N-Benzhydrylformamides | 20-23 |
This data is compiled from studies on analogous compounds and serves as an estimation. ibm.comresearchgate.netmdpi.com
The way molecules of this compound interact with each other in the solid state is governed by a variety of intermolecular forces. These include van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding and C-H···O hydrogen bonds. The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of the carbonyl or methoxy group on a neighboring molecule acs.org.
The interaction of anions with the π-system of electron-deficient benzene derivatives has been studied, providing a model for understanding potential interactions in the crystal lattice chem8.org. Furthermore, the study of how weak intermolecular interactions affect the ionization of benzene derivative dimers can offer insights into the electronic behavior of these molecules in condensed phases chemrxiv.orgchemrxiv.org.
Quantitative Analysis of Electronic and Steric Effects
The reactivity of substituted aromatic compounds like this compound is profoundly influenced by the electronic and steric nature of their substituents. A quantitative understanding of these influences is crucial for predicting reaction outcomes and elucidating reaction mechanisms. This section delves into the computational and theoretical frameworks used to analyze these effects, with a specific focus on Hammett-type analyses and the phenomenon of steric inhibition of conjugation.
Hammett-type Analyses for Substituent Effects on Reactivity
The Hammett equation is a cornerstone of physical organic chemistry, providing a means to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship, expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for a reaction with a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant. wikipedia.org
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. wikipedia.org
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of a positive charge. wikipedia.org
For this compound, a direct application of the standard Hammett equation is complicated by the ortho position of the iodo group, which introduces steric effects not accounted for in the original Hammett σ values. wikipedia.org However, we can analyze the electronic contributions of the iodo and methoxy groups based on their known Hammett constants in other positions.
The substituents on the benzene ring of this compound are:
2-Iodo group: Halogens are generally considered electron-withdrawing through their inductive effect (-I) but electron-donating through resonance (+M). For iodine, the inductive effect typically outweighs the resonance effect. wikipedia.org
3-Methoxy group: A methoxy group is electron-donating through its strong resonance effect (+M) and weakly electron-withdrawing through its inductive effect (-I). wikipedia.org
Carbomethoxy group (-COOCH₃): The ester group is an electron-withdrawing group.
To illustrate a hypothetical Hammett analysis, one could consider a reaction series of substituted methyl benzoates. The following table presents a hypothetical data set for the alkaline hydrolysis of various substituted methyl benzoates, a reaction known to have a positive ρ value.
Interactive Data Table: Hypothetical Hammett Plot Data for Alkaline Hydrolysis of Substituted Methyl Benzoates
| Substituent (X) | σₓ | log(kₓ/k₀) |
| 4-Nitro | 0.78 | 1.95 |
| 3-Nitro | 0.71 | 1.78 |
| 3-Iodo | 0.35 | 0.88 |
| 4-Iodo | 0.28 | 0.70 |
| H | 0.00 | 0.00 |
| 3-Methoxy | 0.12 | 0.30 |
| 4-Methyl | -0.17 | -0.43 |
| 4-Methoxy | -0.27 | -0.68 |
This data is hypothetical and for illustrative purposes only. The σ values are standard Hammett constants. A hypothetical ρ value of +2.5 is assumed for this reaction.
A plot of log(kₓ/k₀) versus σₓ for this hypothetical data would yield a straight line, demonstrating the linear free-energy relationship. For this compound, the combined electronic influence would be a complex interplay of the electron-withdrawing iodo group and the primarily electron-donating methoxy group, further complicated by the steric effects of the ortho substituent. More advanced models, such as the Taft or Charton equations, are often employed for ortho-substituted systems to dissect the contributions of inductive, resonance, and steric effects. researchgate.netresearchgate.net
Steric Inhibition of Conjugation in Ortho-Substituted Benzoates
The presence of a substituent at the ortho position to the carbomethoxy group in this compound introduces significant steric hindrance. This steric strain can force the ester group to twist out of the plane of the benzene ring. quora.com This phenomenon is known as steric inhibition of conjugation (or steric inhibition of resonance).
In a planar conformation, the p-orbitals of the carbonyl group can overlap with the π-system of the benzene ring, allowing for resonance delocalization of electron density. This conjugation is disrupted when the ester group is forced out of planarity. The consequences of this steric inhibition of conjugation are significant:
Disruption of Resonance: The electronic communication between the ester group and the aromatic ring is diminished. This can alter the electron density at the reaction center and affect the reactivity of the molecule.
Changes in Acidity/Basicity: For benzoic acids, steric inhibition of resonance by an ortho substituent increases the acidity of the carboxylic acid because it destabilizes the neutral acid form (by disrupting resonance with the ring) more than it destabilizes the carboxylate anion. quora.com
Influence on Reaction Rates: By altering the ground-state energy and the electronic environment of the reaction center, steric inhibition of conjugation can significantly impact the activation energy and, therefore, the rate of reaction.
The extent of this steric effect is dependent on the size of the ortho substituent. The table below provides the van der Waals volumes for various substituents, which can serve as a quantitative measure of their steric bulk.
Interactive Data Table: Van der Waals Volumes of Selected Substituents
| Substituent | Van der Waals Volume (ų) |
| Hydrogen (H) | 5.06 |
| Fluorine (F) | 10.74 |
| Chlorine (Cl) | 19.94 |
| Methyl (CH₃) | 23.23 |
| Bromine (Br) | 24.19 |
| Iodine (I) | 31.15 |
| Methoxy (OCH₃) | 31.75 |
Data sourced from a study on benzoate dioxygenase. nih.gov
As indicated in the table, the iodo group possesses a substantial van der Waals volume, suggesting that in this compound, it would exert a significant steric effect, leading to a notable degree of steric inhibition of conjugation. This twisting of the ester group out of the benzene ring plane is a critical factor in understanding the unique reactivity profile of this compound compared to its meta and para-substituted isomers.
Applications As a Versatile Synthetic Building Block and Precursor
Precursor in the Synthesis of Complex Organic Molecules
There is a notable absence of specific studies in the scientific literature detailing the use of Methyl 2-iodo-3-methoxybenzoate as a direct precursor for the synthesis of complex organic molecules. While related isomers have been documented as intermediates, the specific utility of the 2-iodo-3-methoxy variant is not well-established in available research.
Intermediate in the Formation of Biologically Relevant Scaffolds
No specific instances of this compound being utilized as an intermediate in the synthesis of biologically relevant scaffolds have been identified in the surveyed literature. The potential for this compound to be used in the generation of novel heterocyclic systems or other frameworks of biological interest remains a theoretical possibility pending further research.
Role in the Design and Synthesis of Functional Materials
The application of this specific isomer in the burgeoning field of materials science also appears to be an unexplored area.
There are no available research articles or patents that describe the application of this compound in the synthesis of linkers for Metal-Organic Frameworks (MOFs). Research on related isomers has shown the utility of substituted benzoates in MOF construction, but this specific compound has not been featured in such studies.
Similarly, information regarding the role of this compound in the creation of advanced materials with tunable electronic, optical, or other physical properties is not present in the available scientific databases.
Derivatization for Advanced Chemical Probes (e.g., radiolabeled probes)
The derivatization of this compound for the development of advanced chemical probes, such as those that are radiolabeled for imaging or diagnostic purposes, is not described in the current body of scientific literature.
Applications in Chemical Library Synthesis for Discovery Research
While the structure of this compound lends itself to combinatorial chemistry and the generation of compound libraries for high-throughput screening, no specific examples of its use in this context have been documented. The creation of diverse molecular libraries is a cornerstone of modern drug discovery, but the contribution of this particular building block remains unrecorded.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-iodo-3-methoxybenzoate, and how can iodination efficiency be optimized?
Answer:
this compound can be synthesized via electrophilic aromatic iodination of methyl 3-methoxybenzoate. Optimization strategies include:
- Directed ortho-metalation : Using a methoxy group as a directing group, iodine can be introduced at the ortho position via lithiation followed by quenching with iodine .
- Metal-catalyzed iodination : Palladium or copper catalysts can enhance regioselectivity and yield in aromatic iodination reactions. Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity confirmed by TLC or HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for OCH) and aromatic proton splitting patterns. The iodine atom’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of iodine (e.g., I and I) .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and methoxy groups (C-O, ~1250 cm) .
Basic: How do solvent polarity and temperature influence the stability of this compound?
Answer:
- Solubility : The compound is more soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and methoxy groups. In non-polar solvents (e.g., hexane), limited solubility may complicate reactions .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group. Degradation can be monitored via HPLC to detect benzoic acid derivatives .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. The iodine atom’s polarizability and leaving-group ability can be assessed for Suzuki-Miyaura or Ullmann couplings .
- Reaction Pathway Analysis : Compare activation energies for iodobenzene derivatives versus bromo/chloro analogs to predict kinetic vs. thermodynamic control .
Advanced: What crystallographic challenges arise with this compound, and how can SHELX refine its structure?
Answer:
- Crystal Growth : Slow evaporation from ethanol/water mixtures is recommended. Heavy iodine atoms may cause absorption effects, requiring data collection with Mo-Kα radiation .
- SHELX Refinement : Use SHELXL for least-squares refinement. Anisotropic displacement parameters for iodine and constrained refinement for methoxy/ester groups improve accuracy. Twinning or disorder can be addressed using SHELXD for phase determination .
Advanced: How can HPLC methods be optimized to quantify trace impurities in this compound?
Answer:
- Column Selection : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) provide optimal resolution. Adjust pH to 3–4 with formic acid to suppress ester hydrolysis .
- Detection : UV detection at 254 nm (aromatic absorption) or MS/MS for structural confirmation of degradation products .
- Validation : Calibrate with spiked samples to determine limits of detection (LOD < 0.1%) and quantify residual solvents (e.g., DMF) .
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Answer:
- Decoupling Experiments : Use H-H COSY or NOESY to assign overlapping aromatic proton signals.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
- Comparative Analysis : Cross-reference with NIST spectral databases or structurally similar compounds (e.g., methyl bromobenzoates) .
Advanced: What strategies enhance regioselectivity in further functionalization of this compound?
Answer:
- Protecting Groups : Temporarily protect the methoxy group (e.g., silylation) to direct electrophiles to the para position.
- Cross-Coupling Catalysts : Use Pd(PPh) or CuI for Sonogashira or Heck reactions, leveraging iodine’s leaving-group propensity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of iodine vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
- Waste Disposal : Collect halogenated waste separately for incineration .
Advanced: How can systematic literature reviews identify gaps in this compound research?
Answer:
- Database Searches : Use SciFinder and Reaxys with keywords (e.g., “iodobenzoate derivatives,” “cross-coupling”). Filter by synthesis, catalysis, or crystallography .
- Critical Analysis : Compare reported yields, reaction conditions, and spectroscopic data to identify inconsistencies or unreported side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
